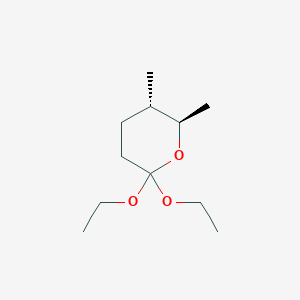

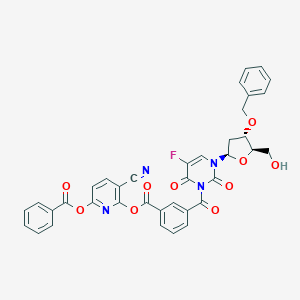

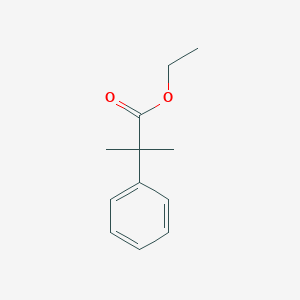

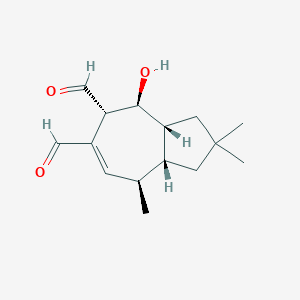

![molecular formula C31H35FN4O2 B022942 3-[2-(4-氨基苯基)乙基]-8-[4-(4-氟苯基)-4-氧丁基]-1-苯基-1,3,8-三氮杂螺[4.5]癸烷-4-酮 CAS No. 93801-18-4](/img/structure/B22942.png)

3-[2-(4-氨基苯基)乙基]-8-[4-(4-氟苯基)-4-氧丁基]-1-苯基-1,3,8-三氮杂螺[4.5]癸烷-4-酮

描述

Synthesis Analysis

The compound belongs to a class of compounds synthesized for various pharmacological activities, including antipsychotic profiles. A notable method of synthesis involves the construction of the triazaspirodecanone framework with specific substitutions on the phenyl moiety and the N-3 nitrogen atom to achieve desired properties (Wise et al., 1985). Another approach involves the synthesis of derivatives with potential as dopamine D2 receptor ligands through modifications to increase lipophilicity and selectivity for the D2 receptor over serotonin 5HT2 receptors (Waterhouse et al., 1998).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various analytical techniques, including FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis. These compounds exhibit structural features conducive to biological activity, as demonstrated in studies on novel derivatives with anticonvulsant and cytotoxic potential against leukemia cell lines (Guillon et al., 2020).

Chemical Reactions and Properties

The reactivity of this class of compounds has been explored in the context of their potential as pharmacological agents. For instance, derivatives have been synthesized for antimicrobial activity, highlighting the versatility of the triazaspirodecanone scaffold in facilitating diverse chemical modifications and biological applications (Singh et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of these compounds, such as lipophilicity and radiochemical purity, are critical for their development as radioligands for positron emission tomography studies. The synthesis and characterization of iodine-123 labeled derivatives for imaging dopamine D2 receptors illustrate the importance of optimizing physical properties for in vivo imaging applications (Waterhouse et al., 1998).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of these compounds under various conditions, are essential for their application in medicinal chemistry. Studies on the electron impact mass spectrometry of substituted triazaspirodecan-4-ones provide insights into their structural integrity and potential for mapping dopamine receptors in the brain (Danieli et al., 1989).

科学研究应用

配体受体相互作用

该化合物已被确认为人 ORL1(孤儿素 FQ/镇痛素)受体的高亲和力配体。一系列配体,包括该化合物,对阿片受体表现出中等到良好的选择性,并在生化分析中表现为完全激动剂 (Röver et al., 2000)。

超声波辅助合成

该化合物的衍生物使用超声波辅助方法合成,在环境友好、节能、反应时间短和环境条件下选择性更高的条件下进行。这些衍生物通过各种光谱数据表征 (Velupula et al., 2021)。

阿片受体调节

制备了一系列该化合物的 N-联芳基烷基衍生物,并评估了其在阿片受体和阿片受体样 1 (ORL-1) G 蛋白偶联受体上的生物活性。联芳基部分的修饰导致对 μ 阿片受体的亲和力增强 (Jordan et al., 2005)。

抗焦虑特性

该化合物,特别是衍生物 8-(2,3,3a,4,5, 6-六氢-1H-菲萘 1-基)-1-苯基-1,3,8-三氮杂螺[4. 5]癸烷-4-酮,在体内测试时已显示出抗焦虑样作用并减少新异物恐惧 (Wichmann et al., 2000)。

抗白血病活性

该化合物,特别是 1-苯基-8-[[4-(吡咯并[1,2-a]喹喔啉-4-基)苯基]甲基]-1,3,8-三氮杂螺[4.5]癸烷-4-酮,被合成并表现出对几种人白血病细胞系的有趣的细胞毒性潜力,表明其在癌症研究中的潜力 (Guillon et al., 2020)。

抗菌活性

硫代-4-氮杂螺[4.5]癸烷-3-酮的新型噁嗪类似物,包括该化合物的衍生物,对各种细菌菌株表现出中等到良好的抗菌活性,表明其在抗菌药物开发中的潜力 (Singh et al., 2021)。

属性

IUPAC Name |

3-[2-(4-aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35FN4O2/c32-26-12-10-25(11-13-26)29(37)7-4-19-34-21-17-31(18-22-34)30(38)35(20-16-24-8-14-27(33)15-9-24)23-36(31)28-5-2-1-3-6-28/h1-3,5-6,8-15H,4,7,16-23,33H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOJSVPHSJPGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239663 | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

CAS RN |

93801-18-4 | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093801184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

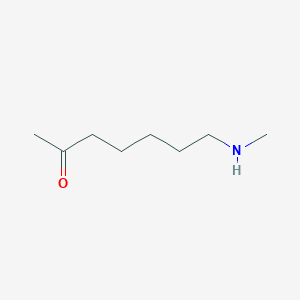

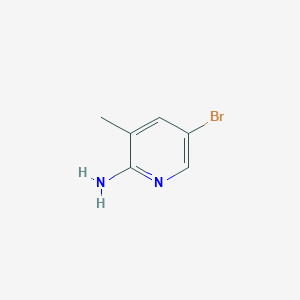

![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)